One key application of 3-azidopropan-1-ol is as a precursor for the synthesis of heterocyclic compounds, which are organic molecules with ring structures containing atoms other than carbon. A specific example is the synthesis of dihydrooxazines, a class of heterocycles with nitrogen and oxygen atoms in the ring. Studies have shown that 3-azidopropan-1-ol can be efficiently converted into dihydrooxazines through a cyclization reaction, making it a valuable tool for researchers studying these compounds and their potential applications [].
3-Azidopropan-1-ol also finds use as a reagent in click chemistry, a powerful technique for efficiently forming linkages between molecules. Click reactions are highly specific and often proceed under mild conditions, making them attractive for various applications in research. In click chemistry, the azide group on 3-azidopropan-1-ol can react with an alkyne group on another molecule to form a triazole linkage. This reaction has been utilized in the synthesis of diverse functional materials, including polymers, dendrimers, and drug conjugates [, ].
3-Azidopropan-1-ol is a chemical compound characterized by the presence of an azide functional group (-N₃) and a hydroxyl group (-OH) on a three-carbon chain. Its molecular formula is C₃H₇N₃O, with a molecular weight of approximately 101.11 g/mol. The compound exists as a colorless liquid and is soluble in water and various organic solvents. It is often utilized as a versatile building block in organic synthesis due to its unique functional groups, which allow for various chemical transformations and reactions, particularly in click chemistry applications .
While specific biological activities of 3-azidopropan-1-ol are not extensively documented, compounds containing azide groups have been studied for their potential in medicinal chemistry. The azide moiety is known for its bioorthogonal reactivity, allowing for selective labeling and modification of biomolecules without interfering with native biological functions. This property makes 3-azidopropan-1-ol a candidate for applications in drug delivery systems and molecular imaging .
3-Azidopropan-1-ol can be synthesized through several methods:
3-Azidopropan-1-ol finds diverse applications in various fields:
Interaction studies involving 3-azidopropan-1-ol primarily focus on its reactivity with other functional groups. Its azide group can react selectively with alkynes via strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require copper catalysts, making it suitable for sensitive biological environments. This property has been exploited in various research studies aimed at developing new bioconjugates and drug delivery systems .
Several compounds share structural similarities with 3-azidopropan-1-ol. Below are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
3-Aminopropan-1-ol | C₃H₉NO | Contains an amino group instead of an azide; used in amine chemistry. |
3-Chloropropan-1-ol | C₃H₇ClO | Halogenated derivative; reactive towards nucleophiles. |
3-Isocyanatopropan-1-ol | C₃H₇N₂O | Contains an isocyanate group; used in polymer chemistry. |
The uniqueness of 3-Azidopropan-1-ol lies in its combination of an azide and hydroxyl group, which allows it to participate in a variety of reactions that are not accessible to other similar compounds. Its ability to engage in click chemistry without requiring metal catalysts makes it particularly valuable for bioconjugation applications where metal contamination must be avoided .
The ¹H nuclear magnetic resonance spectrum of 3-azidopropan-1-ol in deuterated chloroform provides clear evidence for the proposed molecular structure through distinct chemical shift patterns and coupling patterns [1] [2]. The spectrum reveals four characteristic signal regions that correspond to the different proton environments within the molecule.
The hydroxyl-bearing methylene group (CH₂OH) appears as a triplet at δ 3.76 ppm with a coupling constant of 6.0 hertz, integrating for two protons [1] [2]. This downfield chemical shift is consistent with the deshielding effect of the electronegative oxygen atom. The coupling pattern indicates vicinal coupling with the adjacent methylene group, confirming the three-carbon chain connectivity.
The azide-bearing methylene group (CH₂N₃) manifests as a triplet at δ 3.46 ppm with a coupling constant of 6.6 hertz, also integrating for two protons [1] [2]. The chemical shift position reflects the electron-withdrawing nature of the azide functional group, which causes deshielding of the attached methylene protons. The slight difference in coupling constants between the two methylene groups suggests conformational effects and different electronic environments.
The central methylene group (CH₂CH₂) appears as a quintet at δ 1.84 ppm with a coupling constant of 6.3 hertz, integrating for two protons [1] [2]. This multiplicity arises from coupling with four equivalent neighboring protons (two on each adjacent methylene group), following the n+1 rule for spin-spin coupling. The upfield chemical shift is consistent with methylene protons in an aliphatic environment without significant electron-withdrawing substituents.
The hydroxyl proton (OH) appears as a singlet at δ 1.72 ppm, integrating for one proton [1]. This chemical shift is typical for alcoholic hydroxyl protons and the lack of coupling indicates rapid exchange under the measurement conditions, which is characteristic of protic protons.
The ¹³C nuclear magnetic resonance spectrum of 3-azidopropan-1-ol provides complementary structural information through three distinct carbon signals that correspond to the three carbon atoms in the propyl chain [3]. Each carbon environment exhibits characteristic chemical shifts that reflect their bonding and electronic environments.
The carbon bearing the hydroxyl group (C-1, CH₂OH) resonates at δ 59.89 ppm [3]. This chemical shift is characteristic of primary alcoholic carbons and reflects the deshielding effect of the electronegative oxygen atom through sigma bond polarization. The value falls within the expected range for primary alcoholic carbons in aliphatic systems.
The central methylene carbon (C-2, CH₂CH₂) appears at δ 31.51 ppm [3]. This upfield chemical shift is typical of aliphatic methylene carbons that lack significant electron-withdrawing substituents. The position indicates a relatively electron-rich environment compared to the terminal carbons.
The carbon bearing the azide group (C-3, CH₂N₃) resonates at δ 48.54 ppm [3]. This intermediate chemical shift reflects the electron-withdrawing nature of the azide functional group, which causes deshielding of the attached carbon atom. The value is consistent with methylene carbons attached to nitrogen-containing functional groups.
The infrared spectrum of 3-azidopropan-1-ol exhibits a characteristic and diagnostic absorption band at 2095 cm⁻¹ that corresponds to the asymmetric stretching vibration of the azide functional group (N₃) [4] [5] [3]. This intense, sharp absorption is one of the most reliable spectroscopic indicators for the presence of organic azides and serves as a definitive structural confirmation.
The frequency of 2095 cm⁻¹ falls within the typical range for organic azides (2080-2160 cm⁻¹) and indicates a linear azide geometry with strong triple-bond character in the nitrogen-nitrogen bonds [4] [5]. The position of this absorption is influenced by the electronic environment of the carbon atom to which the azide is attached. In 3-azidopropan-1-ol, the electron-donating nature of the propyl chain causes a slight red-shift compared to azides attached to electron-withdrawing groups.
The intensity and sharpness of this band make it particularly useful for monitoring chemical reactions involving the azide functional group. During click chemistry reactions, the disappearance of this characteristic absorption provides clear evidence for azide consumption and triazole formation [4] [5].
The hydroxyl functional group in 3-azidopropan-1-ol manifests as a broad absorption band in the region of 3300-3500 cm⁻¹, characteristic of the oxygen-hydrogen stretching vibration [4] [5]. The breadth of this absorption reflects hydrogen bonding interactions between hydroxyl groups in the neat liquid or in solution.
The exact frequency and shape of the hydroxyl absorption depend on the degree of hydrogen bonding, which varies with concentration, temperature, and solvent environment. In neat 3-azidopropan-1-ol, intermolecular hydrogen bonding between hydroxyl groups leads to a broader, lower-frequency absorption compared to dilute solutions where monomeric species predominate.
The aliphatic methylene groups in 3-azidopropan-1-ol contribute absorption bands in the region of 2800-3000 cm⁻¹, corresponding to carbon-hydrogen stretching vibrations [4] [5]. These absorptions are typically observed as multiple overlapping bands due to symmetric and asymmetric stretching modes of the different methylene groups.
The specific frequencies within this region provide information about the conformational preferences and electronic environments of the methylene groups. The presence of both electron-withdrawing (azide) and electron-donating (hydroxyl) substituents creates subtle variations in the carbon-hydrogen bond strengths, leading to multiple absorption bands within the alkyl stretching region.
Mass spectrometric analysis of 3-azidopropan-1-ol reveals a molecular ion peak at m/z 101, corresponding to the protonated molecular ion [M+H]⁺ or the radical cation [M]⁺- , depending on the ionization method employed [2]. The molecular ion peak provides direct confirmation of the molecular weight and serves as the starting point for fragmentation analysis.
The stability of the molecular ion varies with ionization conditions and instrumental parameters. Under electron ionization conditions, the molecular ion may exhibit moderate to low abundance due to the inherent instability of organic azides under high-energy conditions. The azide functional group is particularly susceptible to fragmentation due to the weakness of the carbon-nitrogen bond and the thermodynamic stability of molecular nitrogen as a leaving group.
The mass spectrum of 3-azidopropan-1-ol exhibits several characteristic fragmentation patterns that provide structural information and confirm the presence of specific functional groups [2]. The most prominent fragmentation pathway involves the loss of molecular nitrogen (N₂, 28 mass units) from the azide group, resulting in a fragment ion at m/z 73.
This nitrogen loss fragmentation is characteristic of organic azides and proceeds through a rearrangement mechanism that forms a reactive nitrene intermediate. The resulting carbocation can undergo further rearrangements and fragmentations, leading to smaller fragment ions in the mass spectrum.
Additional fragmentation pathways include alpha-cleavage adjacent to the hydroxyl group, resulting in the loss of CH₂OH (31 mass units) to give a fragment at m/z 70. This fragmentation is common in alcohols and reflects the stabilization of the resulting cation through resonance with the adjacent nitrogen-containing system.
The base peak region (m/z 43-73) likely contains fragment ions resulting from various combinations of these primary fragmentation pathways, including sequential losses and rearrangement processes [2]. The specific abundances of these fragments depend on the ionization method, collision energy, and instrumental conditions.
The boiling point of 3-azidopropan-1-ol has been determined experimentally under reduced pressure conditions, exhibiting a boiling point of 64°C at 2 torr (266.6 pascals) [6] [7] [8]. This measurement represents the temperature at which the vapor pressure of the liquid equals the applied external pressure, providing fundamental thermodynamic information about the compound's volatility and intermolecular interactions.
The relatively low boiling point under reduced pressure reflects the moderate molecular weight of the compound and the balance between intermolecular forces. The presence of the hydroxyl group enables hydrogen bonding interactions that increase the boiling point compared to simple hydrocarbons of similar molecular weight, while the azide group contributes to the overall polarity of the molecule.
The use of reduced pressure for boiling point determination is particularly important for compounds containing azide functional groups, as prolonged heating at atmospheric pressure can lead to thermal decomposition and potential safety hazards. The azide group is thermally sensitive and can undergo explosive decomposition at elevated temperatures, making reduced pressure distillation the preferred method for purification and characterization.
While specific vapor pressure data for 3-azidopropan-1-ol at standard temperature and pressure conditions has not been extensively reported in the literature [7] [8], the boiling point data allows for estimation of vapor pressure characteristics using established thermodynamic relationships such as the Clausius-Clapeyron equation.
The moderate boiling point under reduced pressure suggests that the compound exhibits appreciable vapor pressure at room temperature, making it suitable for various synthetic applications that require volatile starting materials. However, the presence of hydrogen bonding capability through the hydroxyl group moderates the volatility compared to simple azides lacking polar functional groups.
Vapor pressure considerations are particularly important for handling and storage protocols, as higher vapor pressures can lead to increased exposure risks and potential loss of material through evaporation. The balance between volatility and stability in 3-azidopropan-1-ol makes it a practical synthetic intermediate that can be handled under standard laboratory conditions with appropriate safety precautions.
The density of 3-azidopropan-1-ol has been measured as 1.095 grams per milliliter at 25°C [9] [6] [10], providing important information about the molecular packing and intermolecular interactions in the liquid state. This density value is slightly higher than water (1.000 g/mL) and reflects the presence of nitrogen atoms in the azide functional group, which contribute additional mass without significantly increasing molecular volume.
The density measurement is consistent with the molecular structure and functional group composition. The azide group contains three nitrogen atoms in a compact linear arrangement, contributing to the overall mass density of the molecule. The hydroxyl group enables hydrogen bonding interactions that promote efficient molecular packing in the liquid state, further contributing to the observed density value.
Temperature dependence of density follows typical patterns for organic liquids, with decreasing density at higher temperatures due to thermal expansion and reduced intermolecular interactions. The reported value at 25°C represents standard laboratory conditions and provides a baseline for density-dependent calculations such as molarity conversions and volumetric analysis.
The refractive index value of 1.461 is consistent with organic compounds containing both aliphatic and nitrogen-containing functional groups. The azide group contributes to the overall polarizability through its extended electron system, while the hydroxyl group provides additional dipole interactions that influence the optical properties.
Refractive index measurements serve as a valuable identity confirmation tool and purity assessment method for 3-azidopropan-1-ol. Deviations from the expected value can indicate the presence of impurities or decomposition products, making this measurement particularly useful for quality control in synthetic applications.
The wavelength dependence of refractive index (dispersion) provides additional structural information, though specific dispersion data for 3-azidopropan-1-ol has not been extensively reported. The moderate refractive index value suggests normal dispersion behavior typical of organic compounds without extended conjugated systems.
3-Azidopropan-1-ol exhibits excellent aqueous solubility, being described as miscible with water [12]. This high degree of water solubility is primarily attributed to the hydroxyl functional group, which enables hydrogen bonding interactions with water molecules. The three-carbon chain length is sufficiently short that hydrophobic effects do not significantly diminish the solubility contribution from the polar hydroxyl group.
The azide functional group also contributes to aqueous solubility through its polar nature and potential for dipole-dipole interactions with water molecules. The linear geometry of the azide group creates a significant molecular dipole that enhances interactions with the polar water environment. The combination of hydrogen bonding capability from the hydroxyl group and dipolar interactions from the azide group creates a highly hydrophilic compound.
The miscibility with water makes 3-azidopropan-1-ol particularly valuable for aqueous click chemistry applications and bioconjugation reactions. The compound can be dissolved directly in aqueous buffer systems without requiring organic co-solvents, simplifying reaction conditions and purification procedures in biological applications.
The compound demonstrates excellent solubility in polar aprotic solvents, with quantitative solubility data available for dimethyl sulfoxide (DMSO) at 100 milligrams per milliliter (989.02 millimolar) [6]. This high solubility in DMSO reflects the ability of polar aprotic solvents to solvate both the hydroxyl and azide functional groups through dipole-dipole interactions without competing for hydrogen bonding.
Dimethylformamide (DMF) and tetrahydrofuran (THF) also serve as excellent solvents for 3-azidopropan-1-ol [13]. These solvents are particularly useful for synthetic applications requiring anhydrous conditions, as they can dissolve the compound while excluding water that might interfere with moisture-sensitive reactions. The high solubility in polar aprotic solvents makes these systems ideal for nucleophilic substitution reactions and click chemistry transformations.
Acetone represents another important polar aprotic solvent for 3-azidopropan-1-ol [4] [14]. The compound's solubility in acetone is particularly useful for synthetic applications and purification procedures. Acetone's moderate polarity and volatility make it ideal for extraction procedures and crystallization protocols.
3-Azidopropan-1-ol shows excellent solubility in polar protic solvents, including methanol and ethanol [14] [12]. These alcoholic solvents can form hydrogen bonds with the hydroxyl group of the compound, creating favorable solvation environments. The similar chemical nature between the compound and alcoholic solvents results in highly compatible solubility characteristics.
The solubility in polar protic solvents is particularly important for synthetic applications involving alcohol-based reaction media. Many organic transformations, including esterification and etherification reactions, are commonly performed in alcoholic solvents. The compatibility of 3-azidopropan-1-ol with these systems expands its utility as a synthetic building block.
The hydrogen bonding interactions with protic solvents can influence the reactivity of both functional groups in the molecule. The hydroxyl group may be involved in hydrogen bonding networks that affect its nucleophilicity, while the azide group remains available for click chemistry reactions. This dual functionality is preserved across different protic solvent systems.
The solubility behavior of 3-azidopropan-1-ol in nonpolar solvents varies significantly depending on the specific solvent characteristics. Dichloromethane and chloroform, despite being classified as nonpolar solvents, provide good solubility for the compound [14] [13] [15]. This solubility likely results from the moderate polarity of these halogenated solvents and their ability to participate in weak dipolar interactions.
Diethyl ether, classified as a moderately polar solvent, also dissolves 3-azidopropan-1-ol effectively [16] [14]. The ether oxygen can participate in weak hydrogen bonding with the hydroxyl group, while the moderate polarity of the solvent accommodates the overall molecular polarity of the azide compound.
Hexane represents a truly nonpolar solvent in which 3-azidopropan-1-ol shows poor solubility [14]. This behavior is expected based on the significant polarity difference between the azide alcohol and the purely hydrocarbon solvent. The lack of any polar interactions or hydrogen bonding capability in hexane prevents effective solvation of the polar functional groups.
The broad solubility profile of 3-azidopropan-1-ol provides synthetic chemists with considerable flexibility in reaction design and purification strategies. For click chemistry applications requiring copper catalysis, polar aprotic solvents like DMF or DMSO are often preferred as they solubilize both the azide compound and copper complexes while maintaining anhydrous conditions.
For strain-promoted azide-alkyne cycloaddition (SPAAC) reactions that do not require metal catalysts, aqueous or mixed aqueous-organic solvent systems can be employed. The water miscibility of 3-azidopropan-1-ol enables reactions in biologically relevant conditions without compromising solubility.
Purification considerations also benefit from the diverse solubility profile. The compound can be extracted from aqueous phases using organic solvents like dichloromethane or ethyl acetate, while crystallization can be performed using solvent systems that exploit solubility differences at various temperatures.
The solvent-dependent reactivity of the functional groups provides additional synthetic control. In protic solvents, the hydroxyl group may exhibit enhanced nucleophilicity through hydrogen bonding effects, while in aprotic solvents, the azide group may show increased electrophilicity. This solvent-dependent tuning of reactivity expands the synthetic utility of 3-azidopropan-1-ol across diverse chemical transformations.
Understanding the solubility behavior patterns enables prediction of compatibility with various reaction conditions and purification methods. The excellent solubility in polar solvents combined with limited solubility in nonpolar systems provides clear guidelines for synthetic planning and process development. This solubility profile makes 3-azidopropan-1-ol a versatile and practical building block for modern synthetic chemistry applications.
Irritant